3-[(4-Isopropylbenzoyl)amino]benzamide
Description
3-[(4-Isopropylbenzoyl)amino]benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a 4-isopropylbenzoyl group at the 3-position. This compound has garnered attention in medicinal chemistry due to its structural similarity to inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity therapies . While its exact pharmacological profile remains under investigation, its synthesis and structural analogs have been explored for their anti-hyperglycemic and lipid-lowering effects .
Properties
Molecular Formula |
C17H18N2O2 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
3-[(4-propan-2-ylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C17H18N2O2/c1-11(2)12-6-8-13(9-7-12)17(21)19-15-5-3-4-14(10-15)16(18)20/h3-11H,1-2H3,(H2,18,20)(H,19,21) |
InChI Key |
DZNOUYPDCBPNNI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-[(4-Isopropylbenzoyl)amino]benzamide and its analogs:
Key Observations:
The 3-chlorobenzoyl analog (C₁₇H₁₇ClN₂O₂) incorporates a halogen atom, which may enhance hydrophobic interactions in enzyme binding pockets but could also reduce solubility . The methoxyphenyl-oxopropyl derivative (C₂₆H₂₆N₂O₄) demonstrates significant anti-hyperglycemic activity, suggesting that extended side chains enhance metabolic effects .
Molecular Weight and Solubility :
- The target compound (294.34 g/mol) is lighter than the methoxyphenyl derivative (431.20 g/mol), which may favor better bioavailability. However, the latter’s polar oxopropyl group could improve aqueous solubility .
Synthetic Accessibility: 4-Amino-N-isopropylbenzamide (C₁₀H₁₄N₂O) is synthetically simpler, making it a common precursor for structure-activity relationship (SAR) studies . In contrast, the target compound requires multi-step synthesis involving benzoylation and amidation .
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